molecular formula C24H40O4 B122633 异熊去氧胆酸 CAS No. 78919-26-3

异熊去氧胆酸

货号: B122633
CAS 编号: 78919-26-3
分子量: 392.6 g/mol
InChI 键: RUDATBOHQWOJDD-DNMBCGTGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoursodeoxycholic acid is a dihydroxy-5beta-cholanic acid that is (5beta)-cholan-24-oic acid substituted by beta-hydroxy groups at positions 3 and 7. It has a role as a human metabolite. It is a conjugate acid of an isoursodeoxycholate.

科学研究应用

原发性胆汁性肝硬化的治疗

异熊去氧胆酸已被研究用于治疗原发性胆汁性肝硬化 (PBC)。它被代谢,并且在改善 PBC 患者胆汁淤积的替代指标方面显示出潜力。 该化合物作为一种前药,异构化为熊去氧胆酸 (UDCA),这是发挥治疗作用的活性形式 .

肝保护特性

异熊去氧胆酸的肝保护特性值得注意,尤其是在肝病的背景下。 它已被与 UDCA 联用,因为它对肝硬化的有益作用,特别是在减少与胆汁淤积性肝病相关的炎症和纤维化方面 .

胆汁酸代谢

异熊去氧胆酸在胆汁酸代谢中起作用。它是 UDCA 的 3β-差向异构体,可以在体内异构化为 UDCA。 这种相互转化在胆汁酸相关的代谢途径和治疗应用的背景下具有重要意义 .

脂质、葡萄糖和能量代谢的调节

研究表明,异熊去氧胆酸通过其参与胆汁酸信号传导,可能会影响脂质、葡萄糖和能量代谢。 这开辟了在治疗代谢紊乱(如 2 型糖尿病和非酒精性脂肪性肝病 (NAFLD))方面的潜在应用 .

抗炎和抗胆汁淤积作用

该化合物在实验模型中显示出抗炎和抗胆汁淤积作用。 这些特性使其成为进一步研究用于各种炎症和胆汁淤积性疾病的药物干预的候选药物 .

与肠道菌群的相互作用

异熊去氧胆酸也可能与肠道菌群相互作用,影响肝脏-肠道免疫稳态。 这种相互作用对于了解该化合物在胃肠道和肝胆疾病中的治疗潜力至关重要 .

作用机制

Target of Action

Isoursodeoxycholic acid (isoUDCA), a derivative of ursodeoxycholic acid (UDCA), primarily targets the bile acid pool in the human body . Bile acids play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine .

Mode of Action

IsoUDCA works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It is less toxic than cholic acid or chenodeoxycholic acid due to its hydrophilicity . This replacement process reduces the toxicity of the bile acid pool, thereby alleviating symptoms of certain liver diseases .

Biochemical Pathways

IsoUDCA affects the enterohepatic circulation of bile acids . In the liver, isoUDCA is epimerized to UDCA, a process that involves the conversion of isoUDCA to UDCA . This process is facilitated by enzymes in the liver and intestines . The converted UDCA then participates in the digestion and absorption of dietary lipids in the small intestine .

Pharmacokinetics

The absorption of isoUDCA is influenced by dietary factors. High-fat diets can enhance and delay the absorption of isoUDCA . After absorption, isoUDCA undergoes first-pass metabolism in the liver, where it is epimerized to UDCA . The majority of isoUDCA and UDCA in the serum are conjugated with either glucuronic acid or N-acetylglucosamine, indicating hepatic formation and systemic secretion of glycosidic conjugates .

Result of Action

The primary result of isoUDCA’s action is the improvement of clinical and biochemical indices in a variety of cholestatic liver diseases . By replacing more toxic bile acids in the bile acid pool, isoUDCA reduces the toxicity of bile, alleviating symptoms of liver diseases such as primary biliary cirrhosis .

Action Environment

The action of isoUDCA can be influenced by environmental factors such as diet. For instance, high-fat diets can enhance and delay the absorption of isoUDCA . Moreover, the efficacy of isoUDCA can be affected by the patient’s overall health status, including liver function and the presence of other medical conditions .

安全和危害

Isoursodeoxycholic acid is not for human or veterinary use . It can cause skin irritation and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this substance .

未来方向

High-fat diets significantly delay the absorption of UDCA, with the Tmax of UDCA and its major metabolite, glycoursodeoxycholic acid (GUDCA), changing from 3.3 h and 8.0 h in the fasting study to 4.5 h and 10.0 h in the fed study, respectively . The high-fat diets did not alter the Cmax of UDCA and GUDCA but immediately led to a sharp increase in the plasma levels of endogenous bile salts including those hydrophobic ones . This suggests that dietary factors can influence the pharmacokinetics of Isoursodeoxycholic acid and its parent compound, UDCA .

生化分析

Biochemical Properties

Isoursodeoxycholic acid is a 3β-epimer of the secondary bile acid ursodeoxycholic acid (UDCA) . It is formed from UDCA via epimerization in vivo and can be isomerized back into UDCA . This epimerization process involves enzymes in the intestine and liver . The nature of these interactions is likely to be enzymatic, involving the transfer of a hydrogen atom from one position to another on the bile acid molecule .

Cellular Effects

Isoursodeoxycholic acid has been shown to have hepatoprotective properties . It has been used in the treatment of patients with primary biliary cirrhosis (PBC) and has shown to improve clinical and biochemical indices in a variety of cholestatic liver diseases . It influences cell function by protecting hepatocytes and cholangiocytes from bile acid-induced damage .

Molecular Mechanism

It exerts its effects at the molecular level through this conversion, which involves binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isoursodeoxycholic acid have been observed over time. For example, in patients with PBC and persistent elevations of gamma-glutamyl transpeptidase (gamma-GT) and alkaline phosphatase, treatment with UDCA for more than one year led to significant improvements .

Dosage Effects in Animal Models

In animal models, the effects of Isoursodeoxycholic acid have been observed to vary with different dosages. For instance, in bile duct-ligated rats, Isoursodeoxycholic acid (2,500 mg/kg in the diet) decreased serum alkaline phosphatase (ALP), aspartate aminotransferase (AST), and alanine transaminase (ALT) levels .

Metabolic Pathways

Isoursodeoxycholic acid is involved in the metabolic pathway of bile acid synthesis. It is formed from UDCA via epimerization, a process that involves the transfer of a hydrogen atom from one position to another on the bile acid molecule .

Transport and Distribution

Bile acids, including Isoursodeoxycholic acid, are transported into the lumen of the small intestine via the biliary duct, where they act as emulsifiers to help the digestion and absorption of dietary lipids, cholesterol, and fat-soluble nutrients . They are then transported to the liver through the portal vein, and efficiently taken up by the hepatocyte .

Subcellular Localization

The subcellular localization of Isoursodeoxycholic acid is likely to be within the hepatocytes and cholangiocytes, where it exerts its hepatoprotective effects

属性

IUPAC Name

(4R)-4-[(3S,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-DNMBCGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318875
Record name Isoursodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoursodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000686
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

78919-26-3
Record name Isoursodeoxycholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78919-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoursodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078919263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoursodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3.BETA.,7.BETA.-DIHYDROXY-5.BETA.-CHOLAN-24-OIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R6LC4J3N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoursodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000686
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoursodeoxycholic acid
Reactant of Route 2
Isoursodeoxycholic acid
Reactant of Route 3
Isoursodeoxycholic acid
Reactant of Route 4
Isoursodeoxycholic acid
Reactant of Route 5
Isoursodeoxycholic acid
Reactant of Route 6
Isoursodeoxycholic acid
Customer
Q & A

Q1: What is the relationship between isoursodeoxycholic acid (isoUDCA) and ursodeoxycholic acid (UDCA)?

A: IsoUDCA is a naturally occurring epimer of UDCA, differing only in the orientation of the hydroxyl group at the C-3 position. [] Significantly, isoUDCA can be metabolized into UDCA within the liver. [] This conversion suggests a potential pro-drug characteristic for isoUDCA. []

Q2: How does the administration of isoUDCA impact the levels of different bile acids in the body?

A: Upon administration, isoUDCA undergoes hepatic first-pass epimerization, converting to UDCA. [] This process leads to UDCA becoming the predominant bile acid in both serum and urine, even when isoUDCA is administered. [] This suggests that the therapeutic benefits observed after isoUDCA administration are likely mediated through its conversion to UDCA. []

Q3: Does the human body produce isoUDCA? If so, how is it formed?

A: Yes, isoUDCA is naturally present in human plasma as a metabolite of UDCA. [] This formation occurs through the epimerization of the 3α-hydroxy group in UDCA to a 3β-hydroxy configuration, a process facilitated by 3β-hydroxysteroid dehydrogenases (HSDs) and 3-oxo-reductases. []

Q4: What is the role of human liver alcohol dehydrogenase γγ isozyme in the metabolism of isoUDCA?

A: The human liver alcohol dehydrogenase γγ isozyme plays a crucial role in isoUDCA metabolism by acting as a 3β-hydroxysteroid dehydrogenase (HSD). [] This enzyme catalyzes the conversion of the 3β-hydroxy group in isoUDCA to a 3α-hydroxy group, effectively transforming it into UDCA. []

Q5: What is the significance of N-acetylglucosamine conjugation in the metabolism of UDCA and isoUDCA?

A: N-acetylglucosamine conjugation represents a major metabolic pathway for both UDCA and isoUDCA. [] This process involves the attachment of N-acetylglucosamine to the bile acids, primarily at the 7β-position for 7β-hydroxy bile acids like UDCA. [] The resulting N-acetylglucosamine conjugates are then predominantly excreted in urine. []

Q6: How do the levels of isoUDCA in the blood relate to liver function?

A: Studies indicate a correlation between blood isoUDCA levels and liver health. [] Specifically, the ratio of isoUDCA to total UDCA (isoUDCA + UDCA) in the blood has been observed to decrease with the progression of liver disease. [] This suggests a potential role for isoUDCA as a biomarker for assessing liver function.

Q7: What enzymes are involved in the interconversion of bile acids like UDCA and isoUDCA?

A: Enzymes belonging to the 17β-hydroxysteroid dehydrogenase (17β-HSD) family play a crucial role in bile acid metabolism, including the interconversion of UDCA and isoUDCA. [] Specifically, 17β-HSD type 10 (17β-HSD10) exhibits activity towards both UDCA and isoUDCA, catalyzing the oxidation of their 7β-hydroxy group. []

Q8: How do dietary interventions, particularly a high-fat diet, impact isoUDCA levels?

A: High-fat diets can disrupt the balance of gut microbiota, potentially influencing bile acid metabolism and levels, including isoUDCA. [] Interestingly, interventions with prebiotics like Lycium Barbarum Polysaccharides (LBP) have demonstrated the ability to modulate gut microbiota composition and restore the balance of bile acids, including isoUDCA, in high-fat diet-induced obese rats. [] This highlights the intricate relationship between diet, gut microbiota, and bile acid metabolism.

Q9: What are the implications of the wide substrate specificity of 17β-HSD10 in the context of isoUDCA metabolism?

A: The broad substrate specificity of 17β-HSD10 enables it to interact with various steroids, including isoUDCA. [] This enzyme possesses a large hydrophobic cleft in its active site, allowing it to accommodate steroids in different orientations and catalyze reactions on different functional groups. [] This suggests a potential role for 17β-HSD10 in regulating the levels of not only isoUDCA but also other steroids, impacting various metabolic pathways.

Q10: Does the gut microbiota play a role in the metabolism of isoUDCA?

A: The gut microbiota plays a significant role in the metabolism of bile acids, and research suggests it might also be involved in isoUDCA metabolism. [, ] Alterations in the composition and function of the gut microbiota, often associated with conditions like alcoholic hepatitis, can affect bile acid metabolism and potentially influence isoUDCA levels. []

Q11: What are the challenges in studying the metabolism and effects of isoUDCA?

A: Studying isoUDCA presents several challenges. One significant hurdle is the rapid conversion of isoUDCA to UDCA in vivo, making it difficult to isolate and study the independent effects of isoUDCA. [] Additionally, the complex interplay between the host and gut microbiota in bile acid metabolism further complicates the investigation of isoUDCA's specific roles and therapeutic potential. [, ] Advanced experimental techniques and comprehensive analytical methods are crucial to overcome these challenges and gain deeper insights into isoUDCA's functions.

Q12: What are the potential future directions for research on isoUDCA?

A12: Future research on isoUDCA could focus on:

  • Developing specific inhibitors of the enzymes responsible for isoUDCA-UDCA conversion: This would allow for a more precise investigation of isoUDCA's independent effects. [, ]
  • Investigating the impact of targeted interventions on gut microbiota: This could help elucidate the role of the gut microbiome in isoUDCA metabolism and explore potential therapeutic avenues. [, ]
  • Conducting clinical trials to directly assess the efficacy and safety of isoUDCA in various liver diseases. []
  • Exploring the potential of isoUDCA as a biomarker for diagnosing and monitoring liver disease progression. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。